molecular formula C10H11FO2 B6158159 3-fluoro-2-(propan-2-yl)benzoic acid CAS No. 1369915-33-2

3-fluoro-2-(propan-2-yl)benzoic acid

Cat. No.: B6158159
CAS No.: 1369915-33-2
M. Wt: 182.19 g/mol
InChI Key: MRVSWLWNKPJHSC-UHFFFAOYSA-N
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Description

3-fluoro-2-(propan-2-yl)benzoic acid is an organic compound with the molecular formula C10H11FO2 It is a derivative of benzoic acid, where a fluorine atom is substituted at the third position and an isopropyl group is substituted at the second position of the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-fluoro-2-(propan-2-yl)benzoic acid can be achieved through several methods. One common approach involves the Friedel-Crafts alkylation of 3-fluorobenzoic acid with isopropyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature to prevent side reactions.

Another method involves the Suzuki-Miyaura coupling reaction, where 3-fluorobenzoic acid is coupled with an isopropylboronic acid derivative in the presence of a palladium catalyst and a base. This method is advantageous due to its mild reaction conditions and high selectivity.

Industrial Production Methods

Industrial production of this compound often employs the Friedel-Crafts alkylation method due to its scalability and cost-effectiveness. The reaction is carried out in large reactors with precise control of reaction parameters to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

3-fluoro-2-(propan-2-yl)benzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of quinones or carboxylate derivatives.

    Reduction: Formation of alcohols or aldehydes.

    Substitution: Formation of substituted benzoic acid derivatives.

Scientific Research Applications

3-fluoro-2-(propan-2-yl)benzoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-fluoro-2-(propan-2-yl)benzoic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The fluorine atom can enhance the compound’s binding affinity and selectivity towards its target, while the isopropyl group can influence its lipophilicity and membrane permeability.

Comparison with Similar Compounds

Similar Compounds

    3-fluoro-4-(propan-2-yl)benzoic acid: Similar structure but with the isopropyl group at the fourth position.

    2-fluoro-3-(propan-2-yl)benzoic acid: Similar structure but with the fluorine atom at the second position.

    4-fluoro-2-(propan-2-yl)benzoic acid: Similar structure but with the fluorine atom at the fourth position.

Uniqueness

3-fluoro-2-(propan-2-yl)benzoic acid is unique due to the specific positioning of the fluorine and isopropyl groups, which can significantly influence its chemical reactivity and biological activity. The presence of the fluorine atom can enhance the compound’s stability and resistance to metabolic degradation, making it a valuable compound for various applications.

Properties

CAS No.

1369915-33-2

Molecular Formula

C10H11FO2

Molecular Weight

182.19 g/mol

IUPAC Name

3-fluoro-2-propan-2-ylbenzoic acid

InChI

InChI=1S/C10H11FO2/c1-6(2)9-7(10(12)13)4-3-5-8(9)11/h3-6H,1-2H3,(H,12,13)

InChI Key

MRVSWLWNKPJHSC-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(C=CC=C1F)C(=O)O

Purity

95

Origin of Product

United States

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